molecular formula C22H21N5O2 B10996359 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B10996359
M. Wt: 387.4 g/mol
InChI Key: MHTWVGWUPIWFNZ-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve scaling up the reaction from laboratory to industrial scale, ensuring that the quality and purity of the final product meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form different derivatives, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can lead to the formation of indoline derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to different biological effects. The pyrimidin-2-ylamino group can also interact with nucleic acids and proteins, further contributing to its biological activity .

Comparison with Similar Compounds

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can be compared with other indole derivatives, such as:

These compounds share the indole ring structure but differ in their functional groups and biological activities. This compound is unique due to its specific combination of functional groups, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C22H21N5O2/c1-29-19-7-8-20-17(15-19)9-13-27(20)14-12-23-21(28)16-3-5-18(6-4-16)26-22-24-10-2-11-25-22/h2-11,13,15H,12,14H2,1H3,(H,23,28)(H,24,25,26)

InChI Key

MHTWVGWUPIWFNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

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